Manganese(2+) can be sourced from natural minerals such as pyrolusite (MnO2) and rhodochrosite (MnCO3), as well as from industrial processes that involve the extraction and reduction of manganese ores. In terms of classification, manganese(2+) falls under the category of transition metals in the periodic table, specifically in group 7. It exhibits properties typical of transition metals, such as variable oxidation states and the ability to form complex ions.
The synthesis of manganese(2+) can be achieved through several methods:
Each method has its advantages; for example, chemical precipitation is straightforward and cost-effective, while hydrothermal methods allow for better control over particle size and morphology.
Manganese(2+) has a simple molecular structure characterized by its ionic form. The ion has an electronic configuration of , indicating that it has five electrons in its d-orbitals. This configuration allows for various coordination geometries when forming complexes with ligands. The most common coordination number for manganese(2+) is six, resulting in octahedral complexes, although tetrahedral arrangements can also occur depending on the ligands involved.
Manganese(2+) participates in various chemical reactions:
These reactions highlight the versatility of manganese(2+) in both inorganic chemistry and biological systems.
In biological systems, manganese(2+) acts primarily as a cofactor for various enzymes that catalyze critical biochemical reactions:
The mechanism typically involves the binding of manganese(2+) to enzyme active sites, altering their conformation and enhancing catalytic efficiency.
Manganese(2+) exhibits several notable physical and chemical properties:
Manganese(2+) has diverse applications across various fields:
The recognition of Mn²⁺ is intrinsically linked to the isolation and characterization of elemental manganese. Swedish chemist Carl Wilhelm Scheele first identified manganese as a distinct element in 1774 while investigating the mineral pyrolusite (MnO₂). Later that same year, Johan Gottlieb Gahn achieved the first isolation of metallic manganese by reducing pyrolusite with carbon (charcoal) [3] [8]. This reduction process, fundamentally involving the stepwise conversion of Mn⁴⁺ in MnO₂ to Mn²⁺ intermediates and finally to Mn⁰, inevitably produced manganese(II) compounds. Early nomenclature reflected confusion; manganese was initially termed "manganesium" after the Latin "magnes" (magnet), due to the magnetic properties of pyrolusite ore, but was later shortened to "manganese" to distinguish it from magnesium [6]. The specific properties of Mn²⁺ compounds, particularly the distinctive pale pink color of its hexaaqua complex [Mn(H₂O)₆]²⁺ observed in solution, became crucial identifiers in early analytical chemistry. Furthermore, the stability of Mn²⁺ salts like manganese(II) carbonate (rhodochrosite, MnCO₃) and manganese(II) oxide (manganosite, MnO) made them recognizable minerals and synthetic products long before modern coordination chemistry elucidated their structures [4] [6].
Manganese ranks as the twelfth most abundant element in the Earth's crust (~0.095%), making it the third most prevalent transition metal after iron and titanium [2] [6]. While elemental manganese is never found native, Mn²⁺ is a major component of diverse minerals formed under reducing or mildly oxidizing conditions. Its geochemical behavior is distinct from iron; Mn²⁺ oxidizes to insoluble Mn(III/IV) oxides only under significantly higher oxygen concentrations than Fe²⁺ requires to form Fe³⁺ oxides, leading to frequent separation of manganese and iron deposits [6].
Table 1: Major Natural Sources of Manganese(2+)
Mineral Name | Chemical Formula | Primary Occurrence | Notable Characteristics |
---|---|---|---|
Rhodochrosite | MnCO₃ | Hydrothermal veins, metamorphic rocks, sedimentary deposits | Pink to red color; major ore mineral for Mn |
Manganosite | MnO | Metamorphosed manganese deposits, rare | Greenish-black crystals; cubic structure |
Rhodonite | (Mn²⁺, Fe²⁺, Mg, Ca)SiO₃ | Metamorphic rocks, manganese ore deposits | Pink to red, often with black Mn oxide veins |
Alabandite | MnS | Hydrothermal veins, low-temperature ore deposits | Black; less common than oxide/carbonate ores |
Dissolved Mn²⁺ | [Mn(H₂O)₆]²⁺ | Groundwater, anoxic zones of oceans/lakes, porewaters | Mobile form; dominant below redoxcline |
Anthropogenic activities constitute significant sources of environmental Mn²⁺. The largest global producer of electrolytic manganese, China, generates vast quantities of electrolytic manganese residue (EMR). EMR stockpiles, often inadequately managed, release Mn²⁺-rich leachate through rainfall infiltration, contaminating surrounding soil, surface water, and groundwater [2]. Similarly, mining activities produce waste rock piles that generate acidic, Mn²⁺-bearing drainage. Industrial emissions, particularly from ferromanganese alloy production and steel manufacturing, release particulate matter containing soluble Mn²⁺ compounds into the atmosphere, contributing to depositional inputs into ecosystems [2] [6]. Seasonal temperature stratification in reservoirs can also trigger reductive dissolution of Mn(IV) oxides in sediments, releasing soluble Mn²⁺ into the water column and causing "summer manganese pollution" events affecting water supplies [2].
The fundamental properties of the Mn²⁺ ion stem from its electron configuration. Removal of the two 4s electrons from the neutral manganese atom ([Ar] 4s² 3d⁵) yields the Mn²⁺ ion with the stable, half-filled 3d⁵ subshell ([Ar] 3d⁵). This symmetric configuration imparts distinctive characteristics:
Solution Behavior and Solvation: In aqueous solution, Mn²⁺ exists predominantly as the octahedral hexaaqua complex [Mn(H₂O)₆]²⁺, responsible for its characteristic very pale pink color. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy confirms an average Mn-O bond distance of 2.165 Å in this complex [5]. This hydration sphere is remarkably stable, contributing to Mn²⁺'s high solubility and mobility in aqueous environments compared to higher oxidation states. Solvation studies in other solvents reveal similar octahedral coordination: in methanol ([Mn(CH₃OH)₆]²⁺, Mn-O = 2.161 Å), dimethyl sulfoxide ([Mn(DMSO)₆]²⁺, Mn-O = 2.157 Å), and acetonitrile ([Mn(CH₃CN)₆]²⁺, Mn-N = 2.193 Å) [5]. Sterically demanding solvents like N,N'-dimethylpropylene urea (DMPU) force a lower coordination number, forming the pentagonal bipyramidal complex [Mn(DMPU)₅]²⁺ with a significantly shorter average Mn-O bond distance of 2.087 Å [5].
Magnetic Properties: The five unpaired electrons in the high-spin 3d⁵ configuration make Mn²⁺ ions strongly paramagnetic. This paramagnetism is observed in solutions of Mn²⁺ salts and in solid compounds where the ion is not coupled antiferromagnetically. Manganese(II) oxide (MnO), adopting the rock salt structure, is a classic example of an antiferromagnetic material, ordering below the Néel temperature of 118 K (-155 °C) [1] [4]. In this structure, the Mn²⁺ moments within ferromagnetically coupled (111) sheets align antiparallel to moments in adjacent sheets. Neutron diffraction studies in the 1950s were pivotal in determining this magnetic superstructure [4].
Coordination Chemistry: Mn²⁺ exhibits versatile coordination chemistry, forming complexes with a wide range of ligands (O-donors like H₂O, OH⁻, carboxylates, phosphates; N-donors like amines, pyridine; S-donors like thioethers). Its preference for oxygen donors in biological systems is notable. The high-spin d⁵ configuration results in very weak ligand field stabilization energies (LFSE), meaning complex geometry (octahedral, tetrahedral, square planar) is primarily dictated by ligand sterics and charge rather than crystal field effects. This often leads to labile complexes with rapid ligand exchange rates. Jahn-Teller distortion is absent due to the symmetric high-spin d⁵ state. Complex stability can vary significantly with solvent; for example, Mn²⁺ forms significantly more stable complexes with bromide ions in DMPU solvent than in water or other solvents supporting regular octahedral solvation, attributed to the lower coordination number and higher charge density in the [Mn(DMPU)₅]²⁺ precursor [5] [7].
Table 2: Key Coordination Environments of Manganese(2+) Ions
Environment | Coordination Number | Geometry | Representative Complex/Compound | Average Bond Length (Å) | Primary Technique for Characterization |
---|---|---|---|---|---|
Aqua Ion | 6 | Octahedral | [Mn(H₂O)₆]²⁺ | Mn-O: 2.165 | EXAFS, XRD |
In Methanol | 6 | Octahedral | [Mn(CH₃OH)₆]²⁺ | Mn-O: 2.161 | EXAFS |
In DMSO | 6 | Octahedral | [Mn(OS(CH₃)₂)₆]²⁺ | Mn-O: 2.157 | EXAFS |
In DMPU | 5 | Square Pyramidal / Trigonal Bipyramidal | [Mn(C₆H₁₄N₂O)₅]²⁺ | Mn-O: 2.087 | EXAFS, Calorimetry |
In Acetonitrile | 6 | Octahedral | [Mn(NCCH₃)₆]²⁺ | Mn-N: 2.193 | EXAFS |
Manganese(II) Oxide | 6 | Octahedral (Rock Salt) | MnO | Mn-O: 2.222 | Neutron Diffraction, XRD |
Solid Complex (e.g., Carboxylate) | 6 (or lower) | Variable (e.g., Octahedral, Distorted) | e.g., [Mn₃(BTC)₂(DMSO)₄]ₙ | Mn-O (carboxylate): ~2.1-2.2 | Single-crystal XRD |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 28593-90-0
CAS No.: 39731-48-1